3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2137831-18-4
VCID: VC6691420
InChI: InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H
SMILES: C1CN(CCC1CN)CCC(=O)O.Cl.Cl
Molecular Formula: C9H20Cl2N2O2
Molecular Weight: 259.17

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride

CAS No.: 2137831-18-4

Cat. No.: VC6691420

Molecular Formula: C9H20Cl2N2O2

Molecular Weight: 259.17

* For research use only. Not for human or veterinary use.

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride - 2137831-18-4

Specification

CAS No. 2137831-18-4
Molecular Formula C9H20Cl2N2O2
Molecular Weight 259.17
IUPAC Name 3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride
Standard InChI InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H
Standard InChI Key WOHYKBIFRHSQHB-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)CCC(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with an aminomethyl group (CH2NH2-CH_2NH_2) and at the 1-position with a propanoic acid chain (CH2CH2COOH-CH_2CH_2COOH). The dihydrochloride salt form introduces two chloride ions, neutralizing the amine and carboxylic acid groups to improve aqueous solubility .

Key Structural Features:

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

  • Aminomethyl Substituent: Enhances hydrogen-bonding capacity and interaction with biological targets.

  • Propanoic Acid Moiety: Provides a carboxylic acid group for potential ionic interactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC9H20Cl2N2O2C_9H_{20}Cl_2N_2O_2
Molecular Weight259.17 g/mol
SMILES NotationCl.Cl.NCC1CCN(CCC(=O)O)CC1
SolubilityHighly soluble in water

The hydrochloride salt form significantly reduces the compound’s melting point compared to its free base, though exact values remain undocumented .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride involves multi-step organic reactions:

  • Piperidine Functionalization:

    • The piperidine ring is alkylated at the 4-position using aminomethylating agents like formaldehyde and ammonium chloride under basic conditions.

    • A propanoic acid chain is introduced via nucleophilic substitution or Michael addition.

  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the dihydrochloride salt, typically in ethanol or dichloromethane .

Reaction Conditions:

  • Base: Potassium carbonate or triethylamine to deprotonate intermediates.

  • Solvents: Dichloromethane, ethanol, or tetrahydrofuran .

  • Temperature: Reactions often proceed at room temperature or under mild heating (40–60°C) .

Purification and Characterization

  • Chromatography: Column chromatography using silica gel and methanol/dichloromethane eluents.

  • Spectroscopic Analysis:

    • NMR: Confirms proton environments of the piperidine ring (δ\delta 1.4–2.8 ppm) and carboxylic acid (δ\delta 12.1 ppm).

    • Mass Spectrometry: Molecular ion peak observed at m/z 259.17 .

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
3-(4-(Aminomethyl)piperidin-1-yl)propanoic acidC9H18N2O2C_9H_{18}N_2O_2186.25Lacks hydrochloride salts
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid hydrochlorideC13H25ClN2O4C_{13}H_{25}ClN_2O_4308.80tert-BOC protection group

Pharmacokinetic Advantages

  • Enhanced Solubility: The dihydrochloride form improves bioavailability compared to non-salt analogs .

  • Stability: Reduced hygroscopicity due to ionic interactions .

Applications and Future Directions

Current Uses

  • Research Tool: Investigating neurotransmitter receptor dynamics.

  • Drug Intermediate: Serving as a precursor for neuroactive compounds .

Challenges and Opportunities

  • Toxicity Profiling: Acute toxicity data remain sparse, necessitating LD50_{50} studies .

  • Formulation Development: Exploring sustained-release formulations for chronic neurological conditions.

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